molecular formula C19H29NP2 B14795585 2,3-Bis(tert-butyl(methyl)phosphino)quinoline

2,3-Bis(tert-butyl(methyl)phosphino)quinoline

Cat. No.: B14795585
M. Wt: 333.4 g/mol
InChI Key: JTJDMERFZLLHNO-UHFFFAOYSA-N
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Description

2,3-Bis(tert-butyl(methyl)phosphino)quinoline is a compound known for its role as a ligand in various catalytic processes. This compound is characterized by its air-stable, C2-symmetric P-stereogenic phosphine ligand properties, making it highly efficient in enantioselective transformations .

Chemical Reactions Analysis

2,3-Bis(tert-butyl(methyl)phosphino)quinoline undergoes various types of reactions, primarily serving as a ligand in metal-catalyzed processes. Some of the key reactions include:

Common reagents used in these reactions include arylboronic acids, aldehydes, and various metal catalysts such as rhodium, palladium, and ruthenium . The major products formed from these reactions are often enantioselective, showcasing high levels of enantiocontrol .

Scientific Research Applications

2,3-Bis(tert-butyl(methyl)phosphino)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Bis(tert-butyl(methyl)phosphino)quinoline exerts its effects is primarily through its function as a ligand. It coordinates with metal centers, forming complexes that facilitate various catalytic processes. The molecular targets include transition metals such as rhodium, palladium, and ruthenium, which are involved in the catalytic cycles of hydrogenation, substitution, and addition reactions . The pathways involved often lead to the formation of enantioselective products, highlighting the compound’s efficiency in asymmetric catalysis .

Comparison with Similar Compounds

2,3-Bis(tert-butyl(methyl)phosphino)quinoline can be compared with other similar compounds such as:

The uniqueness of this compound lies in its high levels of enantiocontrol and stability under ambient conditions, making it a preferred choice for many catalytic applications .

Properties

Molecular Formula

C19H29NP2

Molecular Weight

333.4 g/mol

IUPAC Name

tert-butyl-[2-[tert-butyl(methyl)phosphanyl]quinolin-3-yl]-methylphosphane

InChI

InChI=1S/C19H29NP2/c1-18(2,3)21(7)16-13-14-11-9-10-12-15(14)20-17(16)22(8)19(4,5)6/h9-13H,1-8H3

InChI Key

JTJDMERFZLLHNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C)C1=CC2=CC=CC=C2N=C1P(C)C(C)(C)C

Origin of Product

United States

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